molecular formula C15H20BrNO2 B7967391 Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B7967391
M. Wt: 326.23 g/mol
InChI Key: IVDOZFZZPLFGJK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines It features a tert-butyl ester group attached to the nitrogen atom of the pyrrolidine ring and a bromophenyl group at the 3-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(3-bromophenyl)pyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a phenyl-substituted pyrrolidine derivative.

    Oxidation Reactions: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylpyrrolidine derivatives.

    Reduction Reactions: The major product is a phenylpyrrolidine derivative without the bromine atom.

    Oxidation Reactions: Products include pyrrolidone derivatives.

Scientific Research Applications

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-bromopyrrolidine-1-carboxylate: Similar structure but lacks the phenyl group.

    Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

    Tert-butyl 3-(3-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in medicinal chemistry and organic synthesis that may not be achievable with other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOZFZZPLFGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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